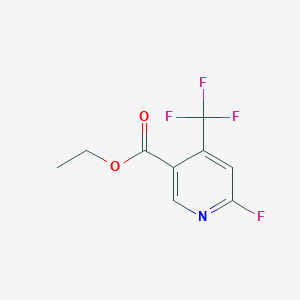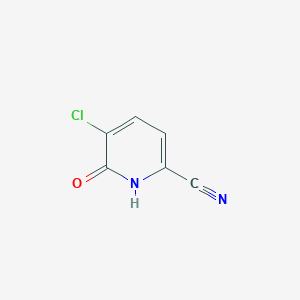
5-Bromo-4-hydroxypicolinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-hydroxypicolinaldehyde is an organic compound that belongs to the class of brominated pyridines It is characterized by the presence of a bromine atom at the 5-position and a hydroxyl group at the 4-position of the picolinaldehyde structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-hydroxypicolinaldehyde typically involves the bromination of 4-hydroxypicolinaldehyde. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as dichloromethane or methanol, with bromine as the brominating agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4-hydroxypicolinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products Formed
Oxidation: 5-Bromo-4-hydroxypicolinic acid.
Reduction: 5-Bromo-4-hydroxypicolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Bromo-4-hydroxypicolinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-hydroxypicolinaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by interacting with their active sites. The presence of the bromine atom and hydroxyl group can influence its binding affinity and specificity towards molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-4-hydroxy-2-methylpyridine: Similar structure but with a methyl group at the 2-position.
4-Hydroxy-2,5-dibromopyridine: Contains an additional bromine atom at the 2-position.
5-Bromo-4-hydroxy-3-nitropyridine: Contains a nitro group at the 3-position.
Uniqueness
5-Bromo-4-hydroxypicolinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The combination of the bromine atom and hydroxyl group at specific positions allows for targeted interactions in various chemical and biological systems.
Propiedades
Fórmula molecular |
C6H4BrNO2 |
|---|---|
Peso molecular |
202.01 g/mol |
Nombre IUPAC |
5-bromo-4-oxo-1H-pyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H4BrNO2/c7-5-2-8-4(3-9)1-6(5)10/h1-3H,(H,8,10) |
Clave InChI |
ZTVLSMIRSDZEKO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC=C(C1=O)Br)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


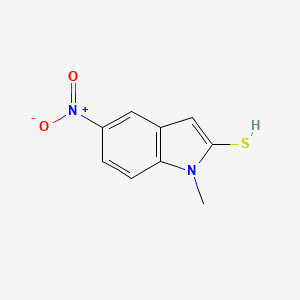
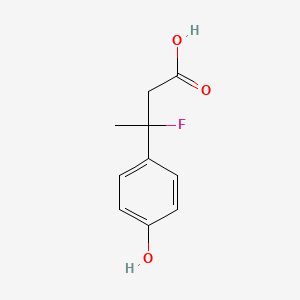
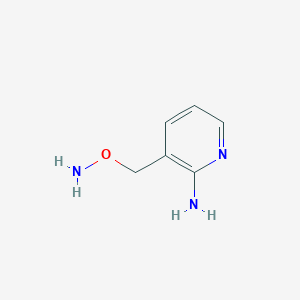

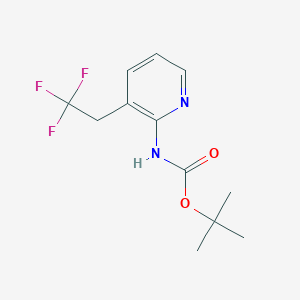

![2H-Azeto[1,2-A]thiazolo[4,5-D]pyrimidine](/img/structure/B13115320.png)
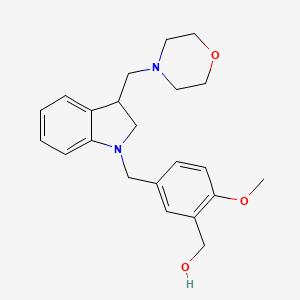
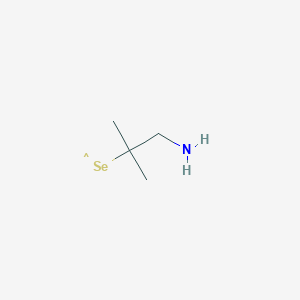

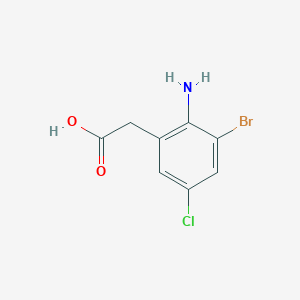
![3-Azabicyclo[4.2.0]oct-3-en-4-amine](/img/structure/B13115343.png)
